Cathepsin K inhibitor 4 vs. Balicatib: Superior Potency for Rodent Cathepsin K
Cathepsin K inhibitor 4 exhibits significantly higher potency against rodent Cathepsin K compared to the clinical-stage inhibitor balicatib. Against rat Cathepsin K, Cathepsin K inhibitor 4 has an IC₅₀ of 269 nM , whereas balicatib has a reported IC₅₀ of 480 nM . Against mouse Cathepsin K, Cathepsin K inhibitor 4 has an IC₅₀ of 296 nM , compared to balicatib's IC₅₀ of approximately 480 nM . This translates to approximately 1.8-fold greater potency against rat Cathepsin K and 1.6-fold greater potency against mouse Cathepsin K.
| Evidence Dimension | Rodent Cathepsin K inhibitory potency |
|---|---|
| Target Compound Data | Rat Cat K IC₅₀ = 269 nM; Mouse Cat K IC₅₀ = 296 nM |
| Comparator Or Baseline | Balicatib: Rat Cat K IC₅₀ = 480 nM; Mouse Cat K IC₅₀ ≈ 480 nM |
| Quantified Difference | ~1.8-fold (rat); ~1.6-fold (mouse) |
| Conditions | Purified recombinant enzyme assays |
Why This Matters
For researchers using rodent models of bone resorption or arthritis, the enhanced potency of Cathepsin K inhibitor 4 translates to lower required dosages and potentially reduced off-target effects.
